(R)-tert-Butyl (1-(2-fluorobenzoyl)pyrrolidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (1-(2-fluorobenzoyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound with the molecular formula C16H21FN2O3 It is characterized by the presence of a fluorobenzoyl group attached to a pyrrolidine ring, which is further substituted with a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(2-fluorobenzoyl)pyrrolidin-3-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 2-fluorobenzoyl chloride and a suitable base.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(2-fluorobenzoyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the fluorobenzoyl group or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl (1-(2-fluorobenzoyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorobenzoyl group can be used for labeling and tracking purposes in biochemical assays.
Medicine
In medicine, ®-tert-Butyl (1-(2-fluorobenzoyl)pyrrolidin-3-yl)carbamate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drug candidates targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specialized properties. Its unique chemical structure makes it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(2-fluorobenzoyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: These compounds share a similar aromatic structure and have been studied for their biological activities, including anti-tumor and anti-viral properties.
Imidazole Derivatives: Imidazoles are another class of heterocyclic compounds with diverse applications in pharmaceuticals and materials science.
Uniqueness
®-tert-Butyl (1-(2-fluorobenzoyl)pyrrolidin-3-yl)carbamate is unique due to its combination of a fluorobenzoyl group and a pyrrolidine ring This combination imparts specific chemical and biological properties that are not commonly found in other compounds
Properties
IUPAC Name |
tert-butyl N-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-11-8-9-19(10-11)14(20)12-6-4-5-7-13(12)17/h4-7,11H,8-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBITZJCEBLOMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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